D- vs L-Biphenylalanine: Enhanced Anticancer Potency Across Four Cell Lines
In a direct head-to-head comparison using phosphopeptide substrates (pBP-NBD) that undergo enzyme-instructed self-assembly (EISA), the D-BiP-containing substrate 3P consistently outperformed its L-BiP counterpart 2P against all four tested cancer cell lines. The D-enantiomeric peptide achieved 1.6- to 1.7-fold lower IC50 values [1]. Further optimization with a C-terminal aspartic dimethyl ester (substrate 5P) yielded an even greater potency enhancement of 2.8- to 4.5-fold over the parent peptide 1P lacking BiP [1].
| Evidence Dimension | Cancer cell viability inhibition (IC50, MTT assay, 48 h) |
|---|---|
| Target Compound Data | D-BiP peptide 3P: IC50 = 11.5 μM (Saos2), 5.82 μM (SJSA1), 22.9 μM (VCaP), 36.5 μM (PC3); D-BiP optimized peptide 5P: IC50 = 5.62 μM (Saos2), 3.63 μM (SJSA1), 8.10 μM (PC3), 28.7 μM (VCaP) |
| Comparator Or Baseline | L-BiP peptide 2P: IC50 = 18.2 μM (Saos2), 9.60 μM (SJSA1), 33.8 μM (VCaP), 62.4 μM (PC3); Parent 1P (no BiP): IC50 = 18.8 μM (Saos2), 16.5 μM (SJSA1), 23 μM (PC3) |
| Quantified Difference | D-BiP (3P) vs L-BiP (2P): 1.58×, 1.65×, 1.48×, 1.71× lower IC50 across four cell lines; D-BiP (5P) vs parent (1P): 3.35×, 4.55×, 2.84× lower IC50 |
| Conditions | Saos2, SJSA1 (osteosarcoma), VCaP, PC3 (prostate cancer) cells; ALP/PAP-overexpressing immunosuppressive cancer models; 48 h MTT assay; PBS buffer pH 7.4 |
Why This Matters
This demonstrates that D-BiP is not merely a hydrophobic surrogate but a stereochemically critical residue whose D-configuration significantly amplifies anticancer activity, directly informing peptide design for intracellular self-assembly applications.
- [1] Xu B, et al. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Chemistry – A European Journal. 2024;30(30):e202400691. doi:10.1002/chem.202400691. View Source
